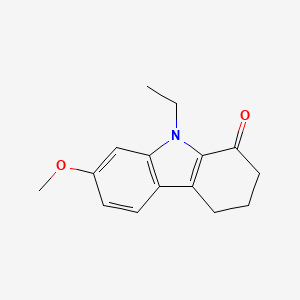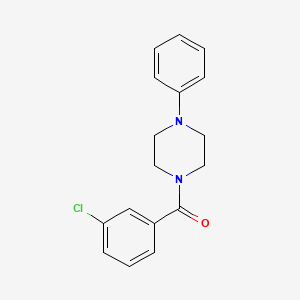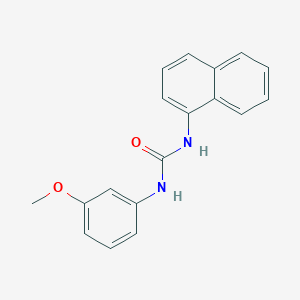![molecular formula C22H25NO2 B5624571 3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B5624571.png)
3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine involves various strategies, including condensation reactions and the use of catalysts to achieve specific configurations and substituents. Studies have demonstrated the synthesis of complex piperidine derivatives using different starting materials and reaction conditions, aiming to achieve precise molecular architectures and functionalities (Wang, Zhu, & Ma, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine is often characterized using techniques such as X-ray diffraction. These studies reveal the crystalline structures, conformations, and geometries around specific atoms, providing insights into the compound's stereochemistry and molecular interactions. For example, compounds exhibiting chair conformations of the piperidine ring and distorted tetrahedral geometries around sulfur atoms have been reported (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine derivatives involves interactions with various reagents and conditions, leading to the formation of new bonds and functional groups. Studies on related compounds highlight the versatility of piperidine derivatives in undergoing reactions that expand their functional capabilities and potential applications (Urushima, Sakamoto, Ishikawa, & Hayashi, 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structures, are critical for understanding their behavior in different environments and applications. Research has shown that the physical characteristics can be significantly influenced by the molecular structure and substituents present in the compound (Aridoss, Sundaramoorthy, Velmurugan, Park, & Jeong, 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and the ability to participate in specific chemical reactions, are fundamental aspects studied to understand the compound's applications and interactions. The analysis of related compounds provides insights into their chemical behavior and potential as intermediates in synthetic routes (Mary, Varghese, Panicker, Girisha, Sagar, Yathirajan, Al‐Saadi, & Alsenoy, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3,3-diphenylpiperidin-1-yl)-[(2S)-oxolan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-21(20-13-7-16-25-20)23-15-8-14-22(17-23,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,20H,7-8,13-17H2/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFGWBKAKVNIKF-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5624494.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624504.png)
![4-(4-fluorophenyl)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5624509.png)
![2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5624512.png)

![1-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5624524.png)


![8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5624539.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B5624554.png)
![3-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5624556.png)

